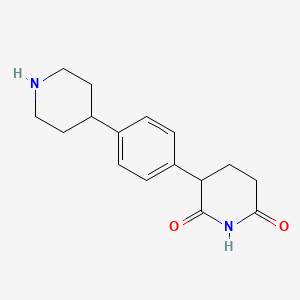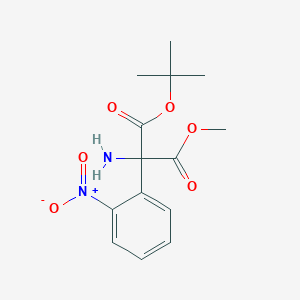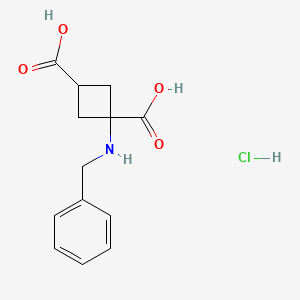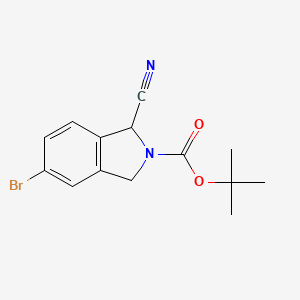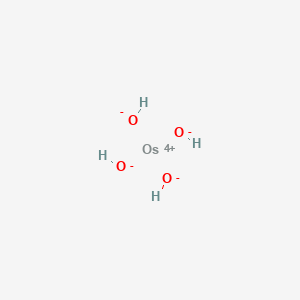
Osmium(4+) tetrahydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Osmium tetrahydroxide can be synthesized through the reaction of osmium tetroxide (OsO₄) with water. This reaction typically occurs under controlled conditions to ensure the proper formation of the tetrahydroxide compound. The reaction can be represented as follows: [ \text{OsO}_4 + 2\text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_4\text{Os} ]
Industrial Production Methods
Industrial production of osmium tetrahydroxide involves the careful handling of osmium tetroxide due to its high toxicity and volatility. The process requires specialized equipment to ensure the safety of workers and the environment. The reaction is typically carried out in a controlled environment with appropriate safety measures in place.
化学反应分析
Types of Reactions
Osmium tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its use in the dihydroxylation of alkenes, where it acts as an oxidizing agent to form vicinal diols.
Common Reagents and Conditions
Oxidation: Osmium tetrahydroxide can oxidize alkenes to form 1,2-diols. This reaction typically occurs in the presence of pyridine and is followed by reduction with aqueous sodium bisulfite.
Reduction: Osmium tetrahydroxide can be reduced to form osmium dioxide (OsO₂) under specific conditions.
Substitution: Osmium tetrahydroxide can undergo substitution reactions with various ligands to form different osmium complexes.
Major Products Formed
Vicinal Diols: Formed through the dihydroxylation of alkenes.
Osmium Dioxide: Formed through the reduction of osmium tetrahydroxide.
科学研究应用
Osmium tetrahydroxide has several applications in scientific research, including:
Chemistry: Used as a reagent for the dihydroxylation of alkenes, which is a crucial step in organic synthesis.
Biology: Utilized as a staining agent in electron microscopy due to its ability to bind to lipids and provide contrast in biological samples.
Medicine: Investigated for its potential use in anticancer therapies due to its unique chemical properties.
Industry: Employed in the production of osmium-based catalysts for various chemical reactions.
作用机制
The mechanism of action of osmium tetrahydroxide involves its ability to act as an oxidizing agent. In the dihydroxylation of alkenes, osmium tetrahydroxide forms a cyclic osmate ester intermediate, which is then hydrolyzed to produce vicinal diols. The reaction proceeds through a concerted mechanism, where the osmium atom coordinates with the alkene to form the intermediate.
相似化合物的比较
Osmium tetrahydroxide can be compared to other osmium compounds, such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds contain osmium, they differ in their oxidation states and chemical properties.
Osmium Tetroxide (OsO₄): A highly toxic and volatile compound used as an oxidizing agent and staining agent in electron microscopy.
Osmium Dioxide (OsO₂): A less reactive compound compared to osmium tetrahydroxide, used in various industrial applications.
Osmium tetrahydroxide is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
116066-80-9 |
|---|---|
分子式 |
H4O4Os |
分子量 |
258.3 g/mol |
IUPAC 名称 |
osmium(4+);tetrahydroxide |
InChI |
InChI=1S/4H2O.Os/h4*1H2;/q;;;;+4/p-4 |
InChI 键 |
CDCFKVCOZYCTBR-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Os+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


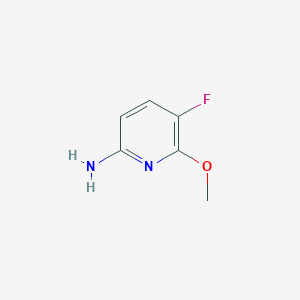
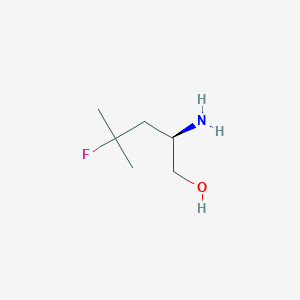
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
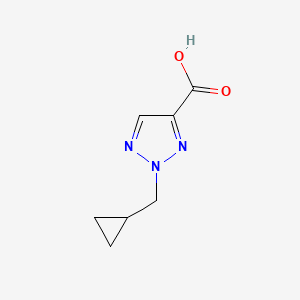

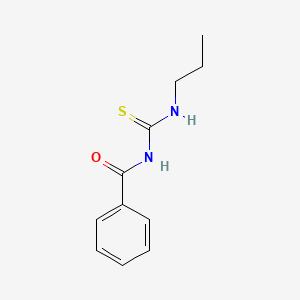
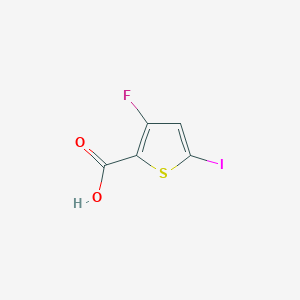
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)

![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
